molecular formula C19H26N4O2S B4934500 5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide

5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide

Cat. No. B4934500
M. Wt: 374.5 g/mol
InChI Key: ROAACHUOLCOMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP, and it has been shown to have a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. In

Mechanism of Action

PDP works by binding to the Nav1.7 channel and preventing the flow of sodium ions through the channel. This effectively blocks pain signals from being transmitted to the brain, leading to a reduction in pain sensation. PDP has also been shown to have some activity against other ion channels, such as the TRPV1 channel, which is involved in temperature sensation.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, PDP has been shown to have other biochemical and physiological effects. For example, PDP has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. PDP has also been shown to inhibit the proliferation of cancer cells, although the mechanism behind this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of PDP is its potency as a blocker of ion channels. This makes it a useful tool for investigating the role of these channels in various biological processes. However, PDP also has some limitations. For example, its effects on ion channels can be non-specific, meaning that it may block multiple channels at once. This can make it difficult to determine the specific role of a particular channel in a given process. Additionally, PDP has a relatively short half-life in the body, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research involving PDP. One area of interest is the development of more specific ion channel blockers that can target individual channels with greater precision. Another area of interest is the use of PDP as a tool for investigating the role of ion channels in pain sensation and other physiological processes. Finally, there is potential for the development of PDP-based drugs for the treatment of pain and other conditions.

Synthesis Methods

The synthesis of PDP involves several steps, starting with the reaction of 2-ethylbenzenesulfonyl chloride with 6-hydrazinopyridazine. This reaction produces 6-(2-ethylbenzenesulfonyl)pyridazin-3-amine, which is then reacted with 3,5-dimethylpiperidine to yield PDP. The overall yield of this synthesis method is typically around 30%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

PDP has been used in a wide range of scientific studies, particularly those focused on understanding the role of various ion channels in biological processes. PDP has been shown to be a potent blocker of the Nav1.7 sodium channel, which is involved in pain sensation. This has led to investigations into the potential use of PDP as a pain reliever, as well as its potential use in treating other conditions that involve Nav1.7, such as epilepsy.

properties

IUPAC Name

5-[6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-15-5-6-16(10-18(15)26(20,24)25)17-7-8-19(22-21-17)23-11-13(2)9-14(3)12-23/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAACHUOLCOMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CC(CC(C3)C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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